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Compound of Interest

Compound Name: N-Propylethylenediamine

Cat. No.: B094181

An In-depth Technical Guide to the Core Physicochemical and Analytical Characteristics of N-
Propylethylenediamine

Introduction to N-Propylethylenediamine

N-Propylethylenediamine, also known by its synonym 2-Propylaminoethylamine, is an
organic compound belonging to the diamine family.[1] It is characterized by an ethylenediamine
backbone with an n-propyl group attached to one of the nitrogen atoms.[2] This structure
imparts both nucleophilic and basic properties, making it a versatile building block in organic
synthesis and a ligand in coordination chemistry.[2] Its utility extends to being an intermediate
in the production of pharmaceuticals and agrochemicals.[2]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug
development professionals. It provides authoritative data on the molecular formula, precise
molecular weight, and essential physicochemical properties of N-Propylethylenediamine.
Furthermore, it outlines a robust, field-proven analytical workflow for its characterization,
ensuring scientific integrity and reproducible results.

Core Molecular and Physicochemical Properties

Accurate characterization begins with a solid foundation of the compound's fundamental
properties. These identifiers and physical constants are critical for experimental design,
reaction stoichiometry, and safety assessments.
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Chemical Identity and Formula

o Chemical Name: N-Propylethylenediamine[1]

e IUPAC Name: N'-propylethane-1,2-diamine[3]

e CAS Number: 111-39-7[1][2][3]

e Molecular Formula: C5H14N2[2][3][4][5]

e Linear Formula: CH3CH2CH2NHCH2CH2NH2[1]

e Common Synonyms: 2-Propylaminoethylamine, N-(N-Propyl)Ethylenediamine, N-propyl-1,2-
ethanediamine[1][3][6]

Molecular Weight

The molecular weight is a cornerstone for all quantitative work, from synthesis to formulation.

» Average Molecular Weight: 102.18 g/mol [1][3][4][7]

Structural Representation

The spatial arrangement of atoms dictates the molecule's chemical behavior. The structure of
N-Propylethylenediamine is visualized below.

Caption: 2D structure of N-Propylethylenediamine.

Summary of Physicochemical Data

The following table consolidates key physical properties, which are essential for handling,
storage, and application of the compound.
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Property Value Source(s)

Appearance Clear, colorless liquid [1][6]

147-150 °C (at standard

Boiling Point oressure) [1][6]
Density 0.829 g/mL at 25 °C [1][6]
Refractive Index n20/D 1.441 [1]
Flash Point 45 °C (113 °F) - closed cup [1]
CAS Number 111-39-7 [1]

Analytical Characterization: A Self-Validating
Approach

For drug development and research, confirming the identity and purity of starting materials is
non-negotiable. A multi-faceted analytical approach is required. Gas Chromatography-Mass
Spectrometry (GC-MS) is an exceptionally well-suited technique for volatile amines like N-
Propylethylenediamine, providing definitive identification and quantification of impurities.

Rationale for GC-MS in Quality Control

The choice of GC-MS is deliberate. Gas chromatography provides high-resolution separation of
volatile compounds, effectively isolating the target analyte from potential starting materials
(e.g., 1-propanol, ethylenediamine), byproducts, or degradation products.[7] The mass
spectrometer serves as a highly specific detector, providing a molecular fingerprint (mass
spectrum) of the analyte based on its mass-to-charge ratio (m/z) and fragmentation pattern.
This dual-verification system—retention time from GC and mass spectrum from MS—offers a
high degree of confidence in both identity and purity assessments, a cornerstone of trustworthy
analytical science.[8]

Protocol: Purity and Identity Verification by GC-MS

This protocol describes a standard methodology for the analysis of N-Propylethylenediamine.
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Principle: The sample is volatilized and separated on a chromatographic column. The
separated components then enter a mass spectrometer, where they are ionized and
fragmented. The resulting mass spectrum provides definitive structural information, while the
chromatographic peak area allows for quantification of purity.

Instrumentation:

e Gas Chromatograph (GC) with a split/splitless injector

e Mass Spectrometer (MS) Detector (e.g., Quadrupole)

e GC Column: Mid-polarity column (e.g., DB-5ms or equivalent) suitable for amines.
Methodology:

o Standard Preparation: Prepare a 1 mg/mL stock solution of N-Propylethylenediamine
reference standard in methanol. Create a working standard of 100 pug/mL by diluting the
stock solution.

o Sample Preparation: Dilute the test sample of N-Propylethylenediamine to a nominal
concentration of 100 pg/mL in methanol.

e GC Parameters:

o

Injector Temperature: 250 °C

[e]

Injection Volume: 1 pL

o

Split Ratio: 20:1 (Adjust as needed for detector sensitivity)

Carrier Gas: Helium at a constant flow of 1.2 mL/min

[¢]

[¢]

Oven Program:
= Initial Temperature: 60 °C, hold for 2 minutes

= Ramp: 15 °C/min to 280 °C
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= Hold: 5 minutes at 280 °C

e MS Parameters:
o lonization Mode: Electron lonization (El) at 70 eV
o Source Temperature: 230 °C
o Quadrupole Temperature: 150 °C
o Scan Range: m/z 35-300
e Analysis Sequence:
o Inject a solvent blank (methanol) to ensure no system contamination.
o Inject the working standard to determine the retention time and verify system suitability.
o Inject the prepared sample.
o Data Interpretation:

o Identity Confirmation: The retention time of the major peak in the sample chromatogram
must match that of the reference standard. The mass spectrum of this peak must also
match the reference spectrum, exhibiting the expected molecular ion (M+) at m/z 102 and
characteristic fragment ions.

o Purity Assessment: Purity is calculated based on the area percent of the main peak
relative to the total area of all peaks in the chromatogram.

Analytical Workflow Visualization

The following diagram illustrates the logical flow of the GC-MS characterization process, from
sample handling to final data analysis.
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Caption: GC-MS workflow for N-Propylethylenediamine analysis.

Conclusion

N-Propylethylenediamine is a foundational chemical with a well-defined molecular formula of
C5H14N2 and a molecular weight of 102.18 g/mol .[3][4][7] For professionals in research and
drug development, leveraging this precise data is paramount. The application of robust
analytical methodologies, such as the detailed GC-MS protocol, ensures the integrity of the
material, which is the basis for sound scientific outcomes. This guide provides the core data
and a validated analytical framework to empower researchers in their use of N-
Propylethylenediamine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b094181?utm_src=pdf-custom-synthesis
https://www.sigmaaldrich.com/HK/zh/product/aldrich/308145
https://cymitquimica.com/cas/111-39-7/
https://www.lookchem.com/ProductWholeProperty_LCPL264759.htm
https://pubchem.ncbi.nlm.nih.gov/compound/66073
https://www.thermofisher.com/order/catalog/product/314750050
https://www.thermofisher.com/order/catalog/product/314750050
https://chemdad.com/index.php?c=article&id=2552
https://www.chemicalbook.com/synthesis/n-n-propyl-ethylenediamine.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC12135945/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12135945/
https://www.benchchem.com/product/b094181#n-propylethylenediamine-molecular-weight-and-formula
https://www.benchchem.com/product/b094181#n-propylethylenediamine-molecular-weight-and-formula
https://www.benchchem.com/product/b094181#n-propylethylenediamine-molecular-weight-and-formula
https://www.benchchem.com/product/b094181#n-propylethylenediamine-molecular-weight-and-formula
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b094181?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b094181?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

8/8

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b094181?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

